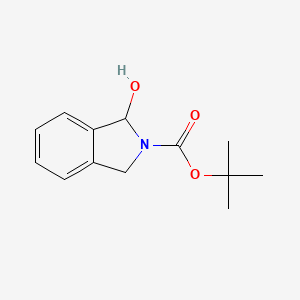
tert-Butyl 1-hydroxyisoindoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-hydroxyisoindoline-2-carboxylate: is an organic compound with the molecular formula C13H17NO3 . It is a white or off-white crystalline powder that is soluble in common organic solvents but nearly insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in the synthesis of heterocyclic compounds and as a catalyst in organic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 1-hydroxyisoindoline-2-carboxylate can be synthesized through the esterification of isoindoline-2-carboxylic acid with tert-butanol. The reaction typically involves the use of an acid or base catalyst to facilitate the esterification process . The general reaction conditions include:
Reactants: Isoindoline-2-carboxylic acid and tert-butanol
Catalysts: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Solvent: Common organic solvents like dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1-hydroxyisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1-hydroxyisoindoline-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized as a catalyst in organic reactions and in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-hydroxyisoindoline-2-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and participates in various organic transformations. The presence of the tert-butyl group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 1-hydroxyisoindoline-2-carboxylate can be compared with other similar compounds such as:
tert-Butyl 5-hydroxyisoindoline-2-carboxylate: Similar structure but with a hydroxyl group at a different position.
tert-Butyl indoline-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain reactions.
tert-Butyl 4-hydroxyisoindoline-2-carboxylate: Another positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications in organic synthesis.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
tert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7,11,15H,8H2,1-3H3 |
InChI-Schlüssel |
MHWOGQIKSLLULM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















